molecular formula C16H15FN2O5S B13355213 3-(4-(4-Nitrophenyl)butanamido)benzene-1-sulfonyl fluoride CAS No. 19160-22-6

3-(4-(4-Nitrophenyl)butanamido)benzene-1-sulfonyl fluoride

Cat. No.: B13355213
CAS No.: 19160-22-6
M. Wt: 366.4 g/mol
InChI Key: WVJUJTVCSJAHPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(4-Nitrophenyl)butanamido)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C16H15FN2O5S and a molecular weight of 366.36 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 3-(4-(4-Nitrophenyl)butanamido)benzene-1-sulfonyl fluoride typically involves multiple steps. One common method includes the reaction of 4-nitrophenylbutanoic acid with benzene-1-sulfonyl chloride in the presence of a base to form the intermediate product. This intermediate is then treated with fluoride sources to yield the final compound . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

3-(4-(4-Nitrophenyl)butanamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-(4-(4-Nitrophenyl)butanamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. For example, as an inhibitor of human neutrophil elastase, the compound forms a covalent bond with the serine residue in the enzyme’s active site. This interaction prevents the enzyme from catalyzing the hydrolysis of its substrates, thereby reducing inflammation .

Comparison with Similar Compounds

Similar compounds to 3-(4-(4-Nitrophenyl)butanamido)benzene-1-sulfonyl fluoride include other benzenesulfonyl fluorides and nitrophenyl derivatives. For instance:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity.

Properties

CAS No.

19160-22-6

Molecular Formula

C16H15FN2O5S

Molecular Weight

366.4 g/mol

IUPAC Name

3-[4-(4-nitrophenyl)butanoylamino]benzenesulfonyl fluoride

InChI

InChI=1S/C16H15FN2O5S/c17-25(23,24)15-5-2-4-13(11-15)18-16(20)6-1-3-12-7-9-14(10-8-12)19(21)22/h2,4-5,7-11H,1,3,6H2,(H,18,20)

InChI Key

WVJUJTVCSJAHPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)CCCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.